2-(4-甲基苯基)-1,3-苯并噻唑

描述

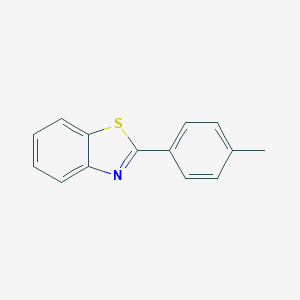

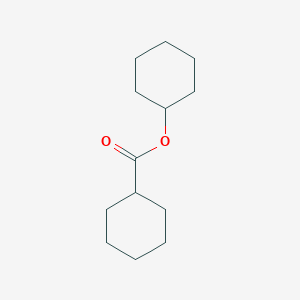

2-(4-Methylphenyl)-1,3-benzothiazole is a derivative of the benzothiazole family, which has been extensively studied for its antitumor properties. The core structure consists of a benzene ring fused to a thiazole, a five-membered ring containing both sulfur and nitrogen. Substitution at the 4-position of the phenyl ring with a methyl group or other substituents has been shown to significantly affect the biological activity of these compounds, particularly against various cancer cell lines .

Synthesis Analysis

The synthesis of 2-(4-aminophenyl)benzothiazoles and their derivatives typically involves high-yielding routes, such as the Jacobsen cyclization or modifications thereof. For instance, fluorinated derivatives have been synthesized, which exhibit potent cytotoxicity in vitro against certain human breast cancer cell lines . The synthesis of these compounds has been optimized to produce pure samples necessary for biological testing and pharmaceutical development .

Molecular Structure Analysis

The molecular structure of 2-(4-aminophenyl)benzothiazoles is characterized by the presence of an amino group at the para position of the phenyl ring, which is crucial for the antitumor activity. Substitutions adjacent to this amino group, such as halogen atoms or methyl groups, have been found to enhance the potency of these compounds in sensitive breast cancer lines . The structure-activity relationship studies have revealed that the nature of the substituent at the 3'-position of the phenyl ring plays a significant role in the antitumor activity .

Chemical Reactions Analysis

The antitumor activity of 2-(4-aminophenyl)benzothiazoles is believed to be related to their ability to undergo metabolic transformations, such as N-acetylation and oxidation. These metabolic processes are critical for the compounds' selective toxicity towards cancer cells . The formation of DNA adducts in sensitive tumor cells has been observed both in vitro and in vivo, suggesting a mechanism of action involving covalent binding to DNA .

Physical and Chemical Properties Analysis

2-(4-Aminophenyl)benzothiazoles and their derivatives exhibit selective profiles of in vitro antitumor activity, with nanomolar IC50 values against certain cancer cell lines. Their physical properties, such as solubility and stability, have been optimized through the development of prodrugs, which are water-soluble and exhibit good stability at ambient temperature . These prodrugs degrade to the active free base in vivo, ensuring the delivery of the antitumor agent to the target cells .

科学研究应用

抗肿瘤性能

2-(4-甲基苯基)-1,3-苯并噻唑及其衍生物已被广泛研究,因其强大的抗肿瘤性能而闻名。这些化合物表现出选择性和显著的抗肿瘤活性,特别是对乳腺癌和卵巢癌细胞系。关键见解包括:

- 选择性抗肿瘤活性:某些衍生物,如2-(4-氨基-3-甲基苯基)-5-氟苯并噻唑,在体内外均表现出高度选择性和强大的抗肿瘤性能。这些化合物通过细胞色素P450 1A1诱导并转化为活性代谢物,在其抗肿瘤活性中发挥关键作用(Bradshaw et al., 2002)。

- DNA加合物形成:在敏感的肿瘤细胞中,这些化合物生成DNA加合物,有助于其抗肿瘤机制。这是在影响MCF-7和IGROV-1等癌细胞系细胞存活率的浓度下观察到的(Leong et al., 2003)。

作用机制和代谢

这些化合物的作用机制和代谢对其作为抗肿瘤药物的功效至关重要。

- 代谢形成和生物学特性:这些化合物的代谢形成和生物学特性对其抗肿瘤效果至关重要。例如,2-(4-氨基-3-甲基苯基)苯并噻唑显示出对人类癌细胞系具有选择性生长抑制性能,受其在敏感细胞中的代谢影响(Kashiyama et al., 1999)。

- 芳香烃受体(AhR)结合和转位:这些苯并噻唑的抗肿瘤性能涉及AhR途径。这包括选择性进入敏感细胞,随后与AhR结合并转位到细胞核,并诱导细胞色素P450亚型(CYP)1A1(Bradshaw & Westwell, 2004)。

药物开发

将这些化合物开发为临床候选药物一直是一个重要的研究领域。

- 作为临床候选药物的开发:从发现2-(4-氨基-3-甲基苯基)苯并噻唑到其开发为临床候选药物Phortress的过程,突显了从临床前到临床评估的进展。这一发展在理解化合物的作用机制方面起着关键作用,指导了其合成和药代动力学以供临床使用(Bradshaw & Westwell, 2004)。

安全和危害

This would involve a discussion of any safety concerns associated with the compound, including its toxicity and any precautions that need to be taken when handling it.

未来方向

This would involve a discussion of potential future research directions, such as new reactions that the compound could be used in, or new applications for the compound in areas like medicine or materials science.

I hope this general information is helpful. If you have a specific question about “2-(4-Methylphenyl)-1,3-benzothiazole” or another compound, feel free to ask!

属性

IUPAC Name |

2-(4-methylphenyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NS/c1-10-6-8-11(9-7-10)14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPGYYNQTPWXGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358848 | |

| Record name | 2-(4-Methylphenyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylphenyl)-1,3-benzothiazole | |

CAS RN |

16112-21-3 | |

| Record name | 2-(4-Methylphenyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide](/img/structure/B107349.png)